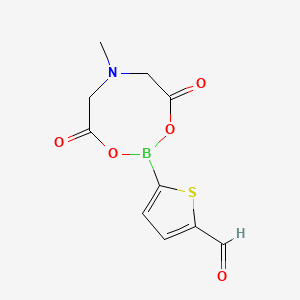
4-(Methoxycarbonyl)furan-3-carboxylic acid
Overview
Description
4-(Methoxycarbonyl)furan-3-carboxylic acid, also known as MFC, is a chemical compound with the molecular formula C7H6O5. It is a furan derivative, which can be synthesized through various methods. MFC has been extensively studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-(Methoxycarbonyl)furan-3-carboxylic acid is utilized in the synthesis of functionalized furo[3,4-d]pyrimidine-2,4-diones through a three-step pathway involving Curtius rearrangement. This process leads to the creation of a variety of intermediate ureids, which can be ring-closed to form bicyclic scaffolds. This method is pivotal for generating new heterocycles and has been applied to create libraries of such compounds (De Coen et al., 2015).
Creation of Novel Organic Compounds
The compound plays a significant role in the preparation of 3-oxo-2H-furan derivatives, which behave like unsaturated ketones towards various nucleophiles. This reactivity is essential in organic synthesis, leading to the formation of new furan compounds with diverse applications (Rijke & Boelens, 2010).
Anticancer and Antiangiogenic Properties
In medicinal chemistry, derivatives of this compound have shown promising anticancer and antiangiogenic activity. Certain compounds, especially those with a methoxycarbonyl group, have demonstrated significant antiproliferative activity against cancer cells and have been found to bind to specific sites on tubulin, indicating potential as therapeutic agents (Romagnoli et al., 2015).
Natural Product Synthesis
This compound is also involved in the synthesis of new natural furan derivatives, like those isolated from endophytic fungi derived from mangroves. These derivatives exhibit a range of biological activities and are of interest for further pharmacological studies (Chen et al., 2017).
Biocatalytic Synthesis
This compound is also significant in the biocatalytic synthesis of furan carboxylic acids, which are important building blocks in polymer and chemical industries. Studies have shown the efficiency of biocatalytic processes in synthesizing these acids, highlighting the compound's role in green chemistry applications (Wen et al., 2020).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit antibacterial activities , suggesting potential targets could be bacterial enzymes or proteins.
Mode of Action
It’s known that furan derivatives can interact with their targets, leading to changes in the target’s function . More research is needed to elucidate the specific interactions of this compound with its targets.
Properties
IUPAC Name |
4-methoxycarbonylfuran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c1-11-7(10)5-3-12-2-4(5)6(8)9/h2-3H,1H3,(H,8,9)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUGISMNFCGOIY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC=C1C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5O5- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595660 | |
| Record name | 4-(Methoxycarbonyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-26-2 | |
| Record name | 4-(Methoxycarbonyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Methylamino)methyl]phenol](/img/structure/B3022743.png)
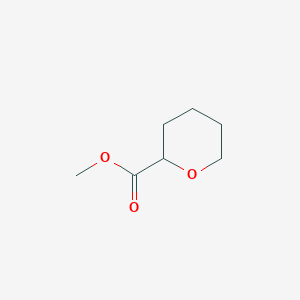
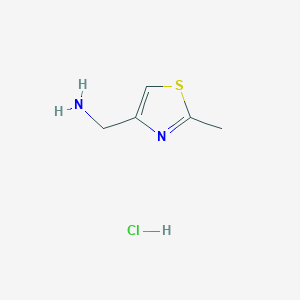


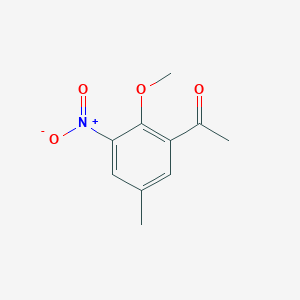

![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B3022751.png)
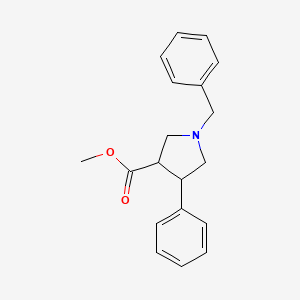
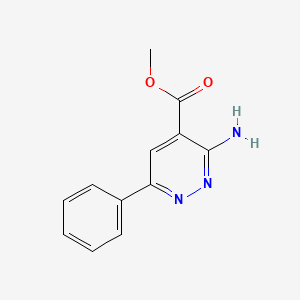
![8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3022757.png)
